![molecular formula C22H19ClF2N4OS B2701375 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1358630-21-3](/img/structure/B2701375.png)
5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H19ClF2N4OS and its molecular weight is 460.93. The purity is usually 95%.
BenchChem offers high-quality 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Notably, this compound has been designed as an “antedrug,” meaning it imparts its effect solely at the inflammatory site and is rapidly metabolized elsewhere .
p38 MAP Kinase Inhibition for Inflammatory Disorders
Analgesic and Anti-Inflammatory Properties: (Related Derivatives):
properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N4OS/c1-3-29-20-19(13(2)27-29)26-22(31-12-16-17(23)5-4-6-18(16)25)28(21(20)30)11-14-7-9-15(24)10-8-14/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYQZJXXHULDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one |
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